molecular formula C20H17BrN2O4S B2700295 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902941-82-6

7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2700295
CAS No.: 902941-82-6
M. Wt: 461.33
InChI Key: DYVDVYRFABMANF-UHFFFAOYSA-N
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Description

7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a chromeno[2,3-d]pyrimidine core, which is a fused ring system combining a chromene and a pyrimidine ring. The presence of bromine, methoxy, and thione groups further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental regulations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom .

Mechanism of Action

The mechanism of action of 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c1-24-14-6-4-5-12(17(14)26-3)18-22-19-13(20(28)23-18)8-10-7-11(21)9-15(25-2)16(10)27-19/h4-7,9H,8H2,1-3H3,(H,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVDVYRFABMANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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